2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide
Description
2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a tertiary amine-containing chloroacetamide derivative characterized by a cyclohexyl backbone substituted with a cyclopropyl-methyl-amino group at the 2-position and a chloroacetamide moiety. Its molecular formula is C₁₂H₂₀ClN₂O, with a molecular weight of 259.75 g/mol (estimated based on analogs) . The compound’s structure combines a rigid cyclohexyl ring with a cyclopropyl group, which introduces steric and electronic effects that influence its reactivity and biological interactions.
Properties
IUPAC Name |
2-chloro-N-[2-[cyclopropyl(methyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-15(9-6-7-9)11-5-3-2-4-10(11)14-12(16)8-13/h9-11H,2-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOBYPIAMRDTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCCC2NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182142 | |
| Record name | Acetamide, 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353966-38-7 | |
| Record name | Acetamide, 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{18}ClN_{1}O_{1}
- Molecular Weight : 229.73 g/mol
- IUPAC Name : 2-Chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide
This compound features a chloro group, a cyclopropyl group, and an amide linkage, which may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of specific receptors or enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are crucial in various physiological processes.
- Enzyme Inhibition : It may inhibit enzymes associated with metabolic pathways, leading to altered cellular responses.
Cytotoxicity and Anticancer Activity
Recent research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, analogs of piperidine derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Receptor Modulation | Modulates GPCR-related signaling |
Case Study 1: Anticancer Activity
A study conducted by researchers at the University of Bath synthesized various analogs related to this compound. Among these, certain compounds exhibited IC50 values below 1 µM against specific cancer cell lines, indicating potent anticancer properties .
Case Study 2: Neurological Implications
Exploratory research has suggested that compounds similar to this amide may have implications in treating neurological disorders by modulating neurotransmitter systems. For example, the inhibition of acetylcholinesterase has been noted in related piperidine derivatives, enhancing cognitive function in preclinical models .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the formation of the cyclopropyl group and subsequent chlorination. Structure-activity relationship studies have indicated that variations in the cyclohexyl or amine substituents can significantly affect biological activity .
Pharmacological Evaluation
Pharmacological evaluations have shown that this compound exhibits a range of biological activities, including:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in the substituents on the cyclohexyl ring, the amino group, or the acetamide chain. These variations significantly impact physicochemical properties and bioactivity.
Key Observations :
- Cyclopropyl vs.
- Trifluoromethyl Substitution: The CF₃ group in analogs like C₉H₁₃ClF₃NO enhances lipophilicity (logP ~2.8) , improving membrane permeability but possibly reducing aqueous solubility.
- Aromatic vs. Aliphatic Backbones : Phenyl-substituted analogs (e.g., 2-chloro-N-phenylacetamide) exhibit planar geometries and strong intermolecular hydrogen bonding, whereas cyclohexyl derivatives adopt chair conformations with axial/equatorial substituent orientations .
Physicochemical Properties
Comparative data for solubility, melting points, and hydrogen-bonding tendencies:
*Predicted using analogs; exact data unavailable.
Commercial and Research Relevance
- Availability : The target compound is listed as discontinued by CymitQuimica , but analogs like 2-chloro-N-(2-(N-isopropylacetamido)cyclohexyl)-acetamide remain available from suppliers (e.g., Ambeed, Inc.) .
- Research Gaps: Limited toxicological data exist for many chloroacetamides , necessitating further studies on the target compound’s metabolic pathways and environmental persistence.
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
